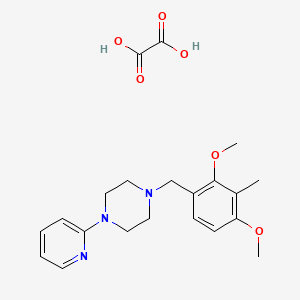
2-(2-chlorophenoxy)-N-(2,6-dichlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)-N-(2,6-dichlorophenyl)acetamide, also known as dicamba, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical family of benzoic acids and is a selective systemic herbicide that is absorbed by the leaves and roots of the target plants.
作用机制
Dicamba works by disrupting the plant's growth hormones, specifically auxins, which are responsible for cell elongation and division. Dicamba mimics the natural auxin and causes abnormal growth in the target plant, leading to its death. Dicamba is a systemic herbicide, which means it is absorbed by the leaves and roots of the target plant and is transported throughout the plant's tissues.
Biochemical and Physiological Effects:
Dicamba has been shown to have toxic effects on non-target plants and animals. It can cause damage to the leaves and roots of non-target plants, leading to stunted growth and reduced yield. Dicamba can also be toxic to aquatic organisms, such as fish and amphibians, and can contaminate water sources if not used properly.
实验室实验的优点和局限性
Dicamba is a widely used herbicide in agriculture and has been extensively studied for its herbicidal properties. It is a useful tool in research to study the effects of herbicides on plant growth and development. However, there are limitations to using 2-(2-chlorophenoxy)-N-(2,6-dichlorophenyl)acetamide in lab experiments, such as the potential for contamination of non-target plants and animals and the need for proper handling and disposal of the herbicide.
未来方向
There are several future directions for research on 2-(2-chlorophenoxy)-N-(2,6-dichlorophenyl)acetamide. One area of research could focus on the development of new formulations of 2-(2-chlorophenoxy)-N-(2,6-dichlorophenyl)acetamide that are less toxic to non-target plants and animals. Another area of research could focus on the effects of 2-(2-chlorophenoxy)-N-(2,6-dichlorophenyl)acetamide on soil health and microbial communities. Additionally, research could be conducted on the use of 2-(2-chlorophenoxy)-N-(2,6-dichlorophenyl)acetamide in combination with other herbicides to develop more effective weed control strategies.
In conclusion, 2-(2-chlorophenoxy)-N-(2,6-dichlorophenyl)acetamide is a widely used herbicide in agriculture that has been extensively studied for its herbicidal properties. It works by disrupting the plant's growth hormones and causing abnormal growth in the target plant. While 2-(2-chlorophenoxy)-N-(2,6-dichlorophenyl)acetamide has advantages in lab experiments, there are limitations to its use, such as the potential for contamination and the need for proper handling and disposal. Future research on 2-(2-chlorophenoxy)-N-(2,6-dichlorophenyl)acetamide could focus on developing new formulations, studying its effects on soil health, and developing more effective weed control strategies.
合成方法
Dicamba can be synthesized by the reaction of 2,6-dichloroaniline with chloroacetic acid in the presence of a catalyst. The reaction yields 2-(2-chlorophenoxy)-N-(2,6-dichlorophenyl)acetamide as a white crystalline solid with a melting point of 114-116°C. The purity of the synthesized 2-(2-chlorophenoxy)-N-(2,6-dichlorophenyl)acetamide can be determined by various analytical methods, such as gas chromatography and high-performance liquid chromatography.
科学研究应用
Dicamba has been extensively studied for its herbicidal properties and its effects on non-target plants and animals. It is commonly used in combination with other herbicides to control weeds in various crops, such as soybeans, cotton, and corn. Dicamba has also been used in research to study the effects of herbicides on plant growth and development.
属性
IUPAC Name |
2-(2-chlorophenoxy)-N-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c15-9-4-1-2-7-12(9)20-8-13(19)18-14-10(16)5-3-6-11(14)17/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJCLJNAOPLCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5030903.png)
![7-[(2,5-dimethylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5030911.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5030916.png)
![2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B5030923.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5030935.png)

![N,N-diethyl-2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanamine dihydrochloride](/img/structure/B5030962.png)
![N~1~-(2-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5030971.png)
![4-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5030974.png)


![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5030986.png)
![5-acetyl-4-(3-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5030987.png)